molecular formula C25H22N2O5S B2712268 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide CAS No. 941900-62-5

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide

Cat. No.: B2712268
CAS No.: 941900-62-5
M. Wt: 462.52
InChI Key: AFELWJVXOFZPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide is a synthetic chemical reagent designed for advanced medicinal chemistry and cancer research. It features a hybrid structure combining an anthraquinone sulfonamide moiety linked to a phenylbutanamide group. This compound is of significant interest in the development of novel carbonic anhydrase inhibitors (CAIs) . Anthraquinone derivatives are recognized for their wide range of pharmacological activities, including antitumor properties, and are used as starting materials for developing anticancer drugs . Furthermore, the benzenesulfonamide group is a classic zinc-binding function (ZBG) that is critical for binding to the active site of carbonic anhydrase enzymes . The tumor-associated carbonic anhydrase isoform hCA IX is a validated anticancer drug target due to its overexpression in various solid tumors and its role in tumor progression . Research into analogous compounds has demonstrated that molecules incorporating an anthraquinone scaffold as a tail group on a benzenesulfonamide inhibitor can exhibit potent inhibitory activity against hCA IX . This makes this compound a promising candidate for researchers investigating new targeted therapies, particularly for the treatment of hypoxic tumors. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-27(15-7-12-23(28)26-17-8-3-2-4-9-17)33(31,32)18-13-14-21-22(16-18)25(30)20-11-6-5-10-19(20)24(21)29/h2-6,8-11,13-14,16H,7,12,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELWJVXOFZPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide involves multiple steps, typically starting with the preparation of the anthracene derivative. The synthetic route includes:

    Nitration and Reduction: Anthracene is nitrated to form 9,10-dinitroanthracene, which is then reduced to 9,10-diaminoanthracene.

    Sulfonation: The diaminoanthracene undergoes sulfonation to introduce the sulfonamide group.

    Amidation: The sulfonated anthracene derivative is then reacted with N-methylamine and phenylbutanoyl chloride to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s biological and physicochemical properties are influenced by its sulfonamide linkage, anthraquinone core, and phenylbutanamide moiety. Key structural analogs include:

a) N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide ()
  • Structure: Replaces the sulfonamide group with a benzamide and positions the substituent at anthraquinone position 1.
  • Synthesis : Achieved via acid chloride coupling (94% yield) or DCC-mediated amidation (24% yield) .
  • Comparison : The benzamide group may reduce polarity compared to sulfonamide, affecting solubility and receptor binding.
b) Anthraquinone Sulfonic Acid Derivatives ()
  • Examples: 1-Amino-4-(butylamino)-9,10-dioxoanthracene-2-sulfonic acid (Compound 12, m.p. 290–292°C) and morpholine-substituted analogs (Compound 15, m.p. >300°C).
  • Key Differences : Sulfonic acid groups enhance hydrophilicity, whereas the target’s butanamide linker introduces lipophilic character .
c) P2Y Receptor Ligands ()
  • Examples: PSB-1699 and PSB-16133 feature anthraquinone sulfonates with pyridinylmethylthio or dimethylphenylthio substituents.
d) N,N-Dimethyl-9,10-dioxoanthracene-2-sulfonamide ()
  • Structure : Lacks the butanamide spacer and phenyl group, with dimethyl substitution on the sulfonamide nitrogen.
  • Impact : Reduced steric bulk compared to the target compound may alter membrane permeability .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Synthetic Yield (%) Key Functional Groups Reference
Target Compound* N-methyl sulfonamido, N-phenylbutanamide - - Sulfonamide, butanamide -
5l () 6-Methylpyrimidin-4-yl 338.0–338.5 - Sulfonamide, pyrimidine
N-(9,10-dioxo...benzamide () 2-Methylbenzamide - 94 Benzamide
Compound 12 () Butylamino, sulfonic acid 290–292 100 Sulfonic acid
PSB-1699 () Pyridinylmethylthio - - Sulfonate, thioether

*Data for the target compound inferred from structural analogs.

Biological Activity

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-phenylbutanamide is a synthetic derivative of anthracene that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C15H11N1O4S
  • Molecular Weight: 301.32 g/mol
  • InChIKey: IUUYPHMWUGXAQS-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in antiviral and antibacterial domains. The following sections summarize key findings from recent studies.

Antiviral Activity

Recent studies have indicated that derivatives of 9,10-dihydrophenanthrene, closely related to the compound , exhibit significant inhibitory effects against SARS-CoV-2. For instance, a study reported that certain derivatives displayed IC50 values ranging from 1.55 to 1.81 µM against the SARS-CoV-2 3CL protease, a critical enzyme for viral replication . Although direct studies on our compound are scarce, the structural similarities suggest it may exhibit comparable antiviral properties.

Antibacterial Activity

A broader class of compounds derived from anthracene has demonstrated notable antibacterial effects. For example, derivatives have shown activity against various Gram-positive and Gram-negative bacteria, surpassing conventional antibiotics like ampicillin in efficacy . The structure-activity relationship analysis indicates that modifications to the anthracene structure can enhance antibacterial potency. This suggests that our compound may also possess significant antibacterial properties.

Structure-Activity Relationships (SAR)

The efficacy of anthracene derivatives often hinges on specific structural features:

  • Substituent Effects: The presence of bulky groups at specific positions on the anthracene core can enhance biological activity.
  • Functional Groups: Incorporation of sulfonamide groups is associated with increased solubility and bioactivity.
  • Molecular Modifications: Variations in substituents can lead to improved interactions with biological targets, as evidenced by studies showing enhanced potency with larger substituents .

Q & A

Q. How can researchers differentiate between keto-enol tautomerism in the anthraquinone core?

  • Techniques :
  • 13C NMR : Detect enolized carbonyls (δ 180–190 ppm for keto vs. δ 160–170 ppm for enol) .
  • UV-Vis : Enol forms exhibit bathochromic shifts due to extended conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.